3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile
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Overview
Description
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile is a complex organic compound that features a benzoimidazole core with cyano and thioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano or thioxo groups to amines or thiols, respectively.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and thioxo groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. These interactions can modulate cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3,3-diphenylacrylate: This compound shares the cyano group but has a different core structure.
Thiophene derivatives: These compounds contain a sulfur atom and have similar applications in materials science and medicinal chemistry
Uniqueness
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile is unique due to its combination of cyano and thioxo groups on a benzoimidazole core. This structure provides a versatile platform for chemical modifications and a wide range of applications in various fields.
Properties
Molecular Formula |
C13H12N4S |
---|---|
Molecular Weight |
256.33g/mol |
IUPAC Name |
3-[3-(2-cyanoethyl)-2-sulfanylidenebenzimidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C13H12N4S/c14-7-3-9-16-11-5-1-2-6-12(11)17(13(16)18)10-4-8-15/h1-2,5-6H,3-4,9-10H2 |
InChI Key |
DQQVLZYJOWVXQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=S)N2CCC#N)CCC#N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)N2CCC#N)CCC#N |
Origin of Product |
United States |
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